molecular formula C40H77O10P B1679049 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) CAS No. 185435-28-3

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol))

Cat. No. B1679049
CAS RN: 185435-28-3
M. Wt: 749.0 g/mol
InChI Key: PAZGBAOHGQRCBP-DDDNOICHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in the oleoyl chain to single bonds.

    Substitution: The ester groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products

    Oxidation: Peroxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Various substituted glycerol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
  • L-Alpha-1-palmitoyl-2-oleoylglycerophosphoglycerol
  • Palmitoyloleoyl-phosphatidylglycerol

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific combination of palmitic and oleic acid chains, which confer distinct biophysical properties . This combination allows it to effectively reduce interfacial tension and prevent alveolar collapse, making it particularly valuable in medical applications .

properties

Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress.

CAS RN

185435-28-3

Molecular Formula

C40H77O10P

Molecular Weight

749.0 g/mol

IUPAC Name

[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1

InChI Key

PAZGBAOHGQRCBP-DDDNOICHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Appearance

Solid powder

Other CAS RN

185435-28-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol))
1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol
1-palmitoyl-2-oleoylglycero-3-phosphoglycerol
1-POPG
POPG cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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